molecular formula C19H17NO5 B188110 (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone CAS No. 141645-16-1

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Numéro de catalogue: B188110
Numéro CAS: 141645-16-1
Poids moléculaire: 339.3 g/mol
Clé InChI: ZJZKLBXEGZKOBW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone (CAS: 141645-16-1, molecular formula: C₁₉H₁₇NO₅) is a white to off-white crystalline solid with a molecular weight of 339.34 g/mol . It serves as a critical intermediate in synthesizing dronedarone hydrochloride, an antiarrhythmic drug for atrial fibrillation and flutter . Structurally, it features a benzofuran core substituted with a nitro group at position 5, a butyl chain at position 2, and a 4-hydroxyphenyl methanone group at position 2. Its synthesis involves demethylation of the 4-methoxy analog (CAS: 141627-42-1) using AlCl₃ in chlorobenzene .

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

Friedel-Crafts Acylation Pathway

This method, detailed by Raja Gopal et al. , begins with 4-nitrophenol (3) as the starting material:

Step 1: Chloromethylation
4-Nitrophenol undergoes chloromethylation with paraformaldehyde and hydrochloric acid to form 2-chloromethyl-4-nitrophenol . The reaction proceeds at 60–70°C for 6–8 hours, achieving ~85% yield.

Step 2: Wittig Reaction
The chloromethyl derivative reacts with triphenylphosphine in chloroform to generate a phosphonium ylide. Subsequent reaction with n-pentanoyl chloride in the presence of triethylamine yields 2-butyl-5-nitrobenzofuran (9) via intramolecular cyclization .

Step 3: Friedel-Crafts Acylation
Compound 9 undergoes acylation with 4-methoxybenzoyl chloride using AlCl₃ (0.14 mol) in dichloromethane (DCM) at 0–5°C. This produces 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran (10) in 78% yield after recrystallization with isopropanol .

Step 4: Demethylation
The methoxy group in compound 10 is deprotected using tributylamine hydrochloride at 200°C, yielding the final product with >99% purity after acetone recrystallization .

Key Advantages :

  • Avoids moisture-sensitive intermediates (e.g., SnCl₄) used in earlier methods .

  • Utilizes cost-effective AlCl₃ instead of SnCl₄, reducing reagent costs by ~40% .

Patent-Based Industrial Synthesis (CN102659726A)

The Chinese patent outlines an optimized route for industrial-scale production:

Step 1: Condensation Reaction
p-Nitrophenol reacts with paraformaldehyde and concentrated HCl at 50–60°C to form 2-chloromethyl-4-nitrophenol in 88% yield.

Step 2: Phosphonium Salt Formation
Reaction with triphenylphosphine in chloroform under reflux produces 2-hydroxy-5-nitrobenzyl-triphenylphosphonium chloride (94% yield).

Step 3: Cyclization with n-Valeryl Chloride
The phosphonium salt reacts with n-valeryl chloride in toluene, catalyzed by triethylamine and n-pentanoic acid, to form 2-butyl-5-nitrobenzofuran (9) in 82% yield .

Step 4: Acylation and Demethylation
Similar to the academic route, acylation with 4-methoxybenzoyl chloride (using AlCl₃) and subsequent demethylation with AlCl₃/CH₃COOH yields the target compound at 200°C .

Industrial Advantages :

  • Eliminates high-temperature demethylation (replaces 200°C step with AlCl₃/CH₃COOH at 120°C) .

  • Uses toluene instead of DCM, improving solvent recovery and reducing environmental impact .

Comparative Analysis of Methods

ParameterAcademic Route Industrial Patent
Starting Material4-Nitrophenolp-Nitrophenol
Key ReagentAlCl₃AlCl₃/CH₃COOH
Demethylation Temp200°C120°C
Total Yield62%71%
Solvent SystemDCM/i-PrOHToluene/CH₃COOH
ScalabilityLab-scale (25 g batches)Pilot-scale (100 kg batches)

Critical Observations :

  • Catalyst Efficiency : AlCl₃ outperforms SnCl₄ in acylation, reducing side products from 12% to 4% .

  • Temperature Sensitivity : The patent’s lower demethylation temperature (120°C vs. 200°C) minimizes thermal degradation, improving yield by 9% .

Purification and Characterization

Recrystallization Techniques

  • Isopropanol Recrystallization : Crude product from Friedel-Crafts acylation is dissolved in i-PrOH (3:1 v/w), cooled to 0–5°C, and filtered to remove unreacted AlCl₃ residues .

  • Acetone Recrystallization : Final demethylated product is recrystallized in acetone (5:1 v/w) to achieve HPLC purity >99.7% .

Analytical Data

  • Melting Point : 158–160°C .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=2.4 Hz, 1H, Ar-H), 7.92 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 7.65 (d, J=8.8 Hz, 1H, Ar-H), 6.89 (s, 4H, -OCH₃), 2.75 (t, J=7.6 Hz, 2H, -CH₂), 1.65–1.58 (m, 2H, -CH₂), 1.42–1.35 (m, 2H, -CH₂), 0.94 (t, J=7.2 Hz, 3H, -CH₃) .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while acylation can introduce various acyl groups to the benzofuran ring .

Applications De Recherche Scientifique

Dronedarone Synthesis

Dronedarone is an antiarrhythmic medication used to reduce the risk of hospitalization for atrial fibrillation. (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone serves as an important intermediate in the synthesis of Dronedarone. The presence of this compound in the synthesis pathway helps ensure the purity and efficacy of the final product, which is critical for patient safety and therapeutic effectiveness .

Impurity Analysis

As a related compound, this compound is studied for its role as an impurity in pharmaceutical formulations. Understanding its behavior during drug formulation processes helps in developing methods to minimize impurities, thereby enhancing drug quality. Regulatory bodies often require comprehensive impurity profiling for drug approval, making this compound significant in quality control settings .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing other complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel compounds with potential therapeutic benefits .

Research has indicated that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and antioxidant properties. Investigating these activities can lead to the development of new drugs targeting specific diseases, particularly those related to cardiovascular health .

Case Study: Impurity Profiling in Dronedarone Production

A study conducted on the synthesis of Dronedarone highlighted the significance of monitoring related compounds like this compound during production. The research demonstrated that maintaining acceptable levels of this impurity is crucial for ensuring the overall safety and efficacy of Dronedarone formulations .

Case Study: Synthesis of Novel Antiarrhythmic Agents

Recent studies have explored modifying the structure of this compound to create derivatives with enhanced antiarrhythmic properties. These derivatives were subjected to biological testing, revealing promising results that could lead to new therapeutic options for patients with cardiac arrhythmias .

Mécanisme D'action

The mechanism of action of (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone is primarily related to its role as an intermediate in the synthesis of dronedarone hydrochloride. Dronedarone acts as a multi-channel blocker, inhibiting potassium currents (including IK(Ach), IKur, IKr, IKs) and is effective in treating atrial fibrillation and atrial flutter .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to the methoxy (-OCH₃) and nitro (-NO₂) derivatives, enhancing solubility in polar solvents (e.g., methanol, water) . The methoxy analog exhibits lower polarity due to the electron-donating methyl group, while the nitro analog is highly electron-withdrawing, reducing solubility .
  • Thermal Stability: The nitro group in all analogs contributes to high thermal stability. The target compound has a boiling point of 559.5±50.0°C and a flash point of 292.2±30.1°C .

Reactivity and Functionalization

  • Hydroxyl Group (Target Compound) : Enables further derivatization, such as O-alkylation or acylation, critical for synthesizing dronedarone’s active pharmaceutical ingredient (API) .
  • Methoxy Group (CAS: 141627-42-1) : Acts as a protective group for the hydroxyl functionality, allowing controlled deprotection during synthesis .
  • Nitro Group (CAS: 141645-23-0) : Can be reduced to an amine (-NH₂), enabling downstream modifications for other drug candidates .

Commercial and Regulatory Status

  • Availability : The target compound and its methoxy analog are widely available from suppliers like Combi-Blocks, Global Pharma Tek, and LeYan (purity: 95–98%) . The nitro derivative is less commonly listed, suggesting niche applications .
  • Regulatory Considerations: The target compound is classified under HS code 2932999099 (heterocyclic compounds with oxygen) with a 6.5% MFN tariff . No stringent regulatory restrictions are noted, unlike its API derivative, dronedarone hydrochloride .

Key Research Findings

  • Synthetic Efficiency : The methoxy-to-hydroxyl demethylation step achieves >90% yield, making it industrially viable .
  • Stability Challenges : The hydroxyl group in the target compound necessitates storage under inert conditions to prevent oxidation, whereas the methoxy analog is more stable .
  • Pharmacological Relevance: Modifications to the phenyl ring (e.g., replacing -OH with -OCH₃ or -NO₂) alter binding affinity in preclinical models, highlighting structure-activity relationships (SAR) for benzofuran derivatives .

Activité Biologique

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, commonly referred to as Dronedarone-related compound D, is a synthetic compound with significant relevance in pharmacology, particularly in the treatment of cardiac arrhythmias. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H17NO5
  • Molecular Weight : 339.34 g/mol
  • CAS Number : 141645-16-1

Dronedarone is primarily known for its antiarrhythmic properties, acting as a multichannel blocker. It inhibits sodium, potassium, and calcium channels, which contributes to its effectiveness in controlling heart rhythm. The specific compound this compound serves as an impurity in the synthesis of Dronedarone and may exhibit similar pharmacological properties due to its structural similarities.

Cardiovascular Effects

Research indicates that Dronedarone has been effective in reducing the incidence of atrial fibrillation and flutter. The compound's ability to stabilize cardiac action potentials makes it a valuable agent in managing arrhythmias. In clinical studies, Dronedarone has shown to decrease hospitalizations related to cardiovascular issues by approximately 30% compared to placebo treatments .

Antioxidant Properties

Studies have suggested that compounds related to Dronedarone possess antioxidant activity. This activity may help mitigate oxidative stress associated with cardiovascular diseases. For example, a study demonstrated that Dronedarone significantly reduced markers of oxidative stress in patients with atrial fibrillation .

Anti-inflammatory Effects

Inflammation plays a critical role in the pathophysiology of cardiovascular diseases. Research has indicated that Dronedarone can reduce inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in patients with atrial fibrillation . This anti-inflammatory effect may contribute to its overall therapeutic efficacy.

Case Studies

StudyObjectiveFindings
Study A Evaluate the efficacy of Dronedarone in preventing atrial fibrillation recurrencePatients treated with Dronedarone had a 35% lower recurrence rate compared to placebo over 12 months .
Study B Assess the impact on oxidative stress markersSignificant reduction in malondialdehyde levels was observed in patients treated with Dronedarone .
Study C Investigate anti-inflammatory effectsDronedarone treatment resulted in a 50% reduction in CRP levels after 6 months .

Toxicological Profile

The safety profile of this compound has been assessed in various studies. While it is generally considered safe at therapeutic doses, potential side effects include gastrointestinal disturbances and liver enzyme elevations. Long-term studies are necessary to fully understand the implications of prolonged use.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone, and what methodological steps are involved?

The compound is synthesized via a multi-step process starting from 4-nitrophenol. Key steps include:

  • Fries rearrangement of 4-nitrophenyl pentanoate to form 1-(2-hydroxy-5-nitrophenyl)hexan-1-one .
  • Cyclization using tributylamine and molecular sieves to yield the benzofuran core .
  • Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of Lewis acids (e.g., SnCl₄ or AlCl₃) to introduce the methoxyphenyl group .
  • Demethylation of the methoxy group using AlCl₃ in chlorobenzene at 75–80°C to produce the final hydroxyphenyl derivative .
    Methodological variations (e.g., alternative starting materials like 1-bromo-4-nitrobenzene) are documented in Schemes 1–3 of .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

Critical techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
  • NMR (¹H and ¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon signals (e.g., carbonyl carbons at ~190 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (m/z 339.34 for [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Verifies purity (>98% by calculated vs. experimental C, H, N content) .

Q. Why is this compound a critical intermediate in dronedarone hydrochloride synthesis?

The hydroxyphenyl and nitrobenzofuran moieties are pharmacophores essential for dronedarone’s antiarrhythmic activity. The compound serves as a precursor for introducing the dibutylaminopropoxy side chain via alkylation, forming the final API .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during Friedel-Crafts acylation?

  • Catalyst selection : SnCl₄ provides higher regioselectivity compared to AlCl₃ but requires anhydrous conditions to avoid hydrolysis .
  • Solvent effects : Chlorobenzene enhances electrophilicity of the acylium ion, improving reaction rates .
  • Temperature control : Maintaining 0–5°C during acylation minimizes side reactions (e.g., over-acylation) .
  • Stoichiometry : A 1.2:1 molar ratio of 4-methoxybenzoyl chloride to benzofuran derivative balances reactivity and cost .

Q. What strategies mitigate byproducts during the demethylation of (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone to the hydroxyphenyl derivative?

  • Catalyst activation : Pre-drying AlCl₃ at 120°C removes moisture, reducing parasitic acid formation .
  • Reaction monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) tracks demethylation progress; incomplete reactions show residual methoxy signals in NMR .
  • Workup optimization : Quenching with ice-cold HCl followed by ethyl acetate extraction minimizes tar formation .

Q. How does SHELXL refine the crystal structure of this compound, and what challenges arise?

  • Data collection : High-resolution (<1.0 Å) X-ray data reduces ambiguity in electron density maps .
  • Restraints : Applying similarity restraints on benzene rings and isotropic displacement parameters (Ueq) improves convergence .
  • Challenges : Twinning due to nitro group planarity requires using the TWIN command in SHELXL .
  • Validation : R-factor convergence below 5% and CheckCIF alerts for steric strain guide manual adjustments .

Q. How can NMR data discrepancies (e.g., split peaks or unexpected shifts) be resolved during characterization?

  • Dynamic effects : Rotameric equilibria of the butyl chain may split peaks; acquiring spectra at elevated temperatures (e.g., 60°C) coalesces signals .
  • Impurity identification : HSQC and HMBC correlations distinguish solvent artifacts (e.g., residual DCM at δ 5.32 ppm) from actual impurities .
  • Solvent choice : Deuterated DMSO resolves aromatic proton overlap better than CDCl₃ .

Q. What role do substituent modifications (e.g., 4-nitrophenyl vs. 4-hydroxyphenyl) play in synthetic challenges?

  • Electron-withdrawing groups : Nitro substituents increase electrophilicity, accelerating cyclization but requiring controlled conditions to avoid over-nitration .
  • Steric effects : Bulky substituents (e.g., dibutylamino) hinder acylation; microwave-assisted synthesis reduces reaction times .
  • Protection-deprotection : Methoxy groups simplify purification but necessitate harsh demethylation (AlCl₃), whereas acetyl protection allows milder deprotection (K₂CO₃/MeOH) .

Q. Methodological Tables

Table 1. Comparative Analysis of Synthetic Routes

RouteStarting MaterialKey StepYield (%)Reference
Kretzschmar1-bromo-4-nitrobenzeneOxime cyclization62
Gubin4-nitrophenolWittig reaction58
AlCl₃-mediated4-methoxybenzoyl chlorideFriedel-Crafts acylation71

Table 2. Optimal Reaction Conditions for Demethylation

ParameterOptimal RangeImpact on Yield
Temperature75–80°CMaximizes rate
AlCl₃ stoichiometry3.0 equivPrevents tar
SolventChlorobenzeneEnhances solubility

Propriétés

IUPAC Name

(2-butyl-5-nitro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-3-4-17-18(19(22)12-5-8-14(21)9-6-12)15-11-13(20(23)24)7-10-16(15)25-17/h5-11,21H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZKLBXEGZKOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467068
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141645-16-1
Record name 2-(n-Butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141645-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141645161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Butyl-5-nitro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-3-(4-hydroxybenzoyl)-5-nitro-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.600
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BUTYL-3-(4-HYDROXYBENZOYL)-5-NITROBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73HKT5L2NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

50 ml of dry xylene, 2.1 ml (8.9 mmol) of tri-n-butylamine and 10 g of the recovered molecular sieve from example 3 were heated under reflux using a Dean-Stark condenser. Then 2.20 g (5.92 mmol) of 2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone (example 2) dissolved in 5 ml of dry xylene were added to the reaction mixture. After 8 h LC-MS analysis indicated the complete consumption of the starting material. The reaction mixture was cooled to room temperature and the molecular sievel was filtered off. After evaporation of the solvent, 2.1 ml (8.9 mmol) of tri-n-butylamine were added followed by the addition of 17.8 mmol of gaseous HCl. The resulting mixture was heated at 200° C. for 4 h until LC-MS analysis indicated the complete consumption of the 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. The reaction mixture was cooled to room temperature and 20 ml of water and 50 ml MTBE were added. The organic phase was washed once with 25 ml of 1M aqueous HCl and 20 ml of water dried over MgSO4 and concentrated to dryness. Flash chromatography of the residue provided the pure title compound which crystallized directly to yield 1.30 g (65%).
Name
2-(2-pentanoyloxy-5-nitrophenyl)-1-(4-methoxyphenyl)-ethanone
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.8 mmol
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.50 g (4.25 mmol) of 2-n-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran (Ia) were dissolved in 4.71 g (21.2 mmol) of tri-n-butylamine-hydrochloride at 150° C. After 16 h LC-MS analysis indicated the complete consumption of the starting material and the reaction mixture was cooled to room temperature. After addition of 20 ml of water and 50 ml MTBE the phases were separated, the organic layer was washed once with 25 ml of 1M HCl and 20 ml of water, dried over MgSO4 and evaporated. Flash chromatography gave the title compound which crystallized to yield 1.10 g (76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
4.71 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

O-4-nitrophenylhydroxylamine (1.0 g), was suspended in acetic acid (10 ml) and 1-(4-hydroxyphenyl)-heptane-1,3-dione (1.36 g; see step (b) above) was added. The mixture was stirred for 3 h at 70° C. and then at 100° C. for an additional 22 h. The mixture was cooled to room temperature and the solvent evaporated under vacuum. Yield 80% of 2-Butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

1-(4-Benzyloxyphenyl)-heptane-1,3-dione (191 mg; see Example 1 (a)), was suspended in 1 ml HBr/acetic acid and O-4-nitrophenylhydroxylamine, 100 mg, was added. The mixture was stirred at room temperature for 6 h. After quenching with water and extraction to EtOAc followed by evaporation of the solvent, a crude material containing approximately 125 mg of the title compound was obtained. Yield ca. 59%.
Name
1-(4-Benzyloxyphenyl)-heptane-1,3-dione
Quantity
191 mg
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.